1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone
Overview
Description
1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a bromo-substituted propanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone typically involves the acetylation of 4-hydroxyacetophenone followed by bromination. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine for the acetylation step. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., ethanol, ether).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The bromo-substituted propanone moiety can interact with enzymes or receptors, leading to various biochemical effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetyloxyacetophenone: Lacks the bromo-substituted propanone moiety.
3-Bromo-2-propanone: Lacks the acetyloxyphenyl group.
4-Hydroxyacetophenone: Lacks both the acetyloxy group and the bromo-substituted propanone moiety.
Uniqueness
1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone is unique due to the combination of the acetyloxy group, phenyl ring, and bromo-substituted propanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(3-bromo-2-oxopropyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-8(13)15-11-4-2-9(3-5-11)6-10(14)7-12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDNLPZPQKYNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376295 | |
Record name | 1-[4-(ACETYLOXY)PHENYL]-3-BROMO-2-PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56071-69-3 | |
Record name | 1-[4-(ACETYLOXY)PHENYL]-3-BROMO-2-PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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